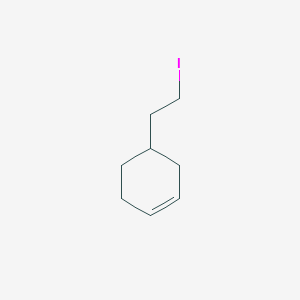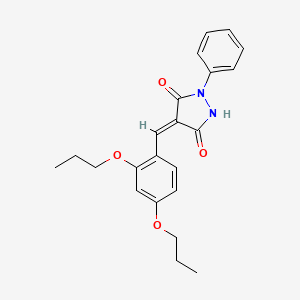
4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a 2,4-dipropoxybenzylidene group and a phenyl group
準備方法
The synthesis of 4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dipropoxybenzaldehyde and 1-phenylpyrazolidine-3,5-dione.
Condensation Reaction: The key step involves a condensation reaction between 2,4-dipropoxybenzaldehyde and 1-phenylpyrazolidine-3,5-dione in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and minimize by-products.
化学反応の分析
4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or phenyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
類似化合物との比較
4-(2,4-Dipropoxybenzylidene)-1-phenylpyrazolidine-3,5-dione can be compared with similar compounds, such as:
4-(2,4-Dimethoxybenzylidene)-1-phenylpyrazolidine-3,5-dione: Differing by the presence of methoxy groups instead of propoxy groups, which may influence its reactivity and biological activity.
4-(2,4-Dipropoxybenzylidene)-1-methylpyrazolidine-3,5-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C22H24N2O4 |
|---|---|
分子量 |
380.4 g/mol |
IUPAC名 |
(4E)-4-[(2,4-dipropoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C22H24N2O4/c1-3-12-27-18-11-10-16(20(15-18)28-13-4-2)14-19-21(25)23-24(22(19)26)17-8-6-5-7-9-17/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,25)/b19-14+ |
InChIキー |
FPYGHGYJAWWIKF-XMHGGMMESA-N |
異性体SMILES |
CCCOC1=CC(=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)OCCC |
正規SMILES |
CCCOC1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


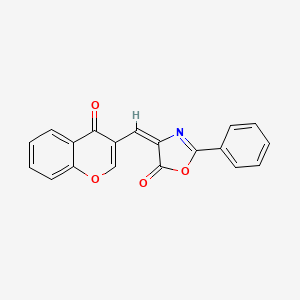
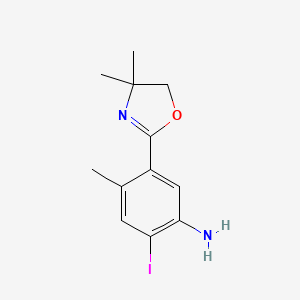

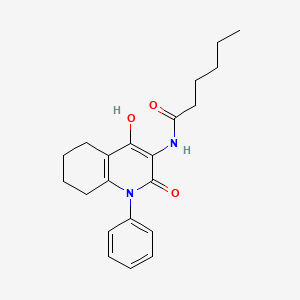
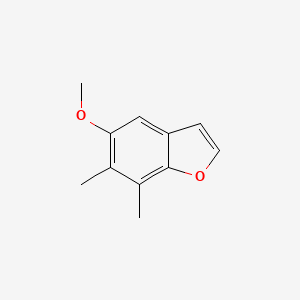
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[[hydroxymethyl(methyl)amino]methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12899412.png)
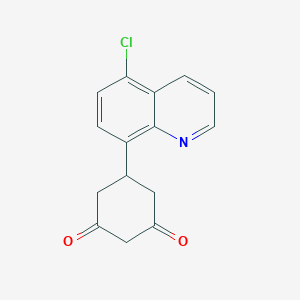
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)
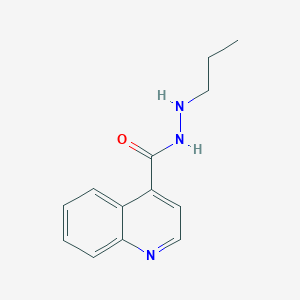

![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)

